molecular formula C27H60Br3N8O6P B606427 Burixafor HBr CAS No. 1191450-19-7

Burixafor HBr

Cat. No. B606427
CAS RN: 1191450-19-7
M. Wt: 863.51
InChI Key: FAIXPLRLFBALHM-MCXZQIONSA-N, VXFATXVZERUULG-YCGNAKKISA-N (3HBr 3H2O).
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Burixafor HBr, also known as TG-0054, is an orally bioavailable inhibitor of CXC chemokine receptor 4 (CXCR4) with receptor binding and hematopoietic stem cell-mobilization activities . It is a potential anti-inflammatory agent and has potential value in treating choroidal neovascularization .


Molecular Structure Analysis

The molecular weight of Burixafor HBr is 863.510 . The elemental composition includes Carbon (37.56%), Hydrogen (7.00%), Bromine (27.76%), Nitrogen (12.98%), Oxygen (11.12%), and Phosphorus (3.59%) .

Scientific Research Applications

  • Stem Cell Mobilization : Burixafor effectively mobilizes CD34+ stem cells to the peripheral blood within 1 to 3 hours of drug administration. This property is significant for treatments involving stem cell transplantation, particularly in patients with multiple myeloma, non-Hodgkin lymphoma, or Hodgkin lymphoma. It has been shown that Burixafor, in combination with G-CSF (a growth factor), can mobilize a significant number of stem cells in a single leukapheresis session, which contrasts with the longer durations required by historical controls (Setia et al., 2015).

  • Tumor Cell Mobilization : Besides stem cells, Burixafor's antagonism of CXCR4 can lead to the mobilization of disseminated tumor cells (DTCs) from the bone marrow into the blood. This action makes these metastatic tumor cells more susceptible to chemotherapeutic agents, indicating potential applications in cancer therapy (Definitions, 2020).

  • Transplantation Medicine : In a study involving swine heart transplant models, Burixafor was used to reduce the incidence of acute rejection and control cardiac allograft vasculopathy. This was achieved by combining Burixafor with conventional immunosuppressants like mycophenolate mofetil and corticosteroids, suggesting its potential effectiveness in improving outcomes after heart transplantation (Hsu et al., 2017).

Mechanism of Action

Burixafor HBr works by inhibiting the CXC chemokine receptor 4 (CXCR4). This disruption of the CXCL12/CXCR4 axis in the bone marrow results in the release of hematopoietic stem cells (HSCs) into circulation .

Future Directions

Burixafor HBr has been used in trials studying the treatment of Multiple Myeloma, Hodgkin’s Disease, and Non-hodgkin’s Lymphoma . It has shown potential in mobilizing CD34+ cells, which are necessary for stem cell transplantation in patients with blood malignancies or autoimmune diseases . These results support the continued clinical development of Burixafor .

Relevant Papers One relevant paper is “Pharmacokinetics and Pharmacodynamics of Burixafor Hydrobromide (GPC‐100), a Novel C‐X‐C Chemokine Receptor 4 Antagonist and Mobilizer of Hematopoietic Stem/Progenitor Cells, in Mice and Healthy Subjects” published in Clinical Pharmacology in Drug Development . Another paper is “A Phase II, Open-Label Pilot Study to Evaluate the Hematopoietic Stem Cell Mobilization of TG-0054 Combined with G-CSF in 12 Patients with Multiple Myeloma, Non-Hodgkin Lymphoma or Hodgkin Lymphoma - an Interim Analysis” published in Blood | American Society of Hematology .

properties

IUPAC Name

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUVXYNBMUFEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52BrN8O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Burixafor HBr

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Burixafor HBr
Reactant of Route 2
Burixafor HBr
Reactant of Route 3
Burixafor HBr
Reactant of Route 4
Burixafor HBr
Reactant of Route 5
Burixafor HBr
Reactant of Route 6
Burixafor HBr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.